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Trimethyl(triethylphosphine)indium

MOCVD InP epitaxy electron mobility

Trimethyl(triethylphosphine)indium, commonly denoted Me₃In·PEt₃, is a Lewis acid-base adduct of trimethylindium (TMIn) coordinated to triethylphosphine. It belongs to the class of group III adduct precursors engineered to overcome the intrinsic limitations of conventional trialkylindium sources—namely extreme pyrophoricity, air-sensitivity, and uncontrolled pre-reactions with group V hydride co-reactants during metal-organic chemical vapor deposition (MOCVD).

Molecular Formula C18H48In2P2
Molecular Weight 556.2 g/mol
CAS No. 87224-89-3
Cat. No. B13770581
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTrimethyl(triethylphosphine)indium
CAS87224-89-3
Molecular FormulaC18H48In2P2
Molecular Weight556.2 g/mol
Structural Identifiers
SMILESCCP(CC)CC.CCP(CC)CC.C[In](C)C.C[In](C)C
InChIInChI=1S/2C6H15P.6CH3.2In/c2*1-4-7(5-2)6-3;;;;;;;;/h2*4-6H2,1-3H3;6*1H3;;
InChIKeyPCJIBLWYPPAVQF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Trimethyl(triethylphosphine)indium (CAS 87224-89-3): A Lewis Base-Stabilized Indium Precursor for High-Purity MOCVD of III-V Semiconductors


Trimethyl(triethylphosphine)indium, commonly denoted Me₃In·PEt₃, is a Lewis acid-base adduct of trimethylindium (TMIn) coordinated to triethylphosphine [1]. It belongs to the class of group III adduct precursors engineered to overcome the intrinsic limitations of conventional trialkylindium sources—namely extreme pyrophoricity, air-sensitivity, and uncontrolled pre-reactions with group V hydride co-reactants during metal-organic chemical vapor deposition (MOCVD) [2]. The compound is a crystalline solid at room temperature with a dimeric formulation [InMe₃(PEt₃)]₂, and it serves as a vaporizable indium source for the epitaxial growth of indium phosphide (InP), gallium indium arsenide (GaInAs), and related III-V multi-heterostructures [3].

Why Generic Trimethylindium or Alternative Adducts Cannot Simply Replace Trimethyl(triethylphosphine)indium


Indium precursors for MOCVD are not interchangeable commodities. Trimethylindium (TMIn) is pyrophoric and spontaneously ignites in air, while its direct reaction with PH₃ at room temperature forms an involatile polymer that clogs reactor lines and degrades epitaxial layer quality [1]. Triethylindium (TEIn) exhibits a strong memory effect and introduces carbon-based acceptor impurities [2]. Other Lewis base adducts such as Me₃In·PMe₃ dissociate reversibly below 100 °C, prematurely liberating free TMIn and defeating the purpose of adduct stabilization [3]. Furthermore, different adducts exhibit markedly different purification amenability: only certain adducts are amenable to zone-refining, a technique that critically determines the ultimate purity and therefore the electrical performance of the grown semiconductor [4]. These compound-specific differences in air-stability, thermal dissociation kinetics, purification compatibility, and resulting layer quality mean that a procurement decision based solely on the indium alkyl core ignores the very factors that govern device-grade epitaxial outcomes.

Quantitative Differentiation Evidence for Trimethyl(triethylphosphine)indium Relative to Close Analogs


77 K Electron Mobility in InP Grown via Zone-Refined Me₃In·PEt₃ vs. Conventional TMIn and Other Adducts

Zone-refined Me₃In·PEt₃ produced InP epitaxial layers with a 77 K electron mobility of 80,000 cm²/V·s [1]. This value substantially exceeds the 55,000 cm²/V·s reported for InP grown from conventional TMIn (direct reaction with PH₃) [2], the 54,000 cm²/V·s achieved using the Me₃In·NMe₃ adduct [3], and the 24,000 cm²/V·s obtained with triethylindium (TEIn) in gas-source MBE [4]. The zone-refined Me₃In·PEt₃-derived GaInAs layers reached 100,000 cm²/V·s at 77 K, further confirming the precursor quality [1].

MOCVD InP epitaxy electron mobility zone refining organometallic precursor

Zone-Refining Amenability: A Purification Advantage Unique to the PEt₃ Adduct

Among the common trimethylindium adducts, Me₃In·PEt₃ has been specifically demonstrated to be amenable to zone-refining—a powerful ultra-purification technique that exploits the difference in impurity solubility between solid and molten phases [1]. Several purification steps including zone-refining were applied mainly to Me₃In·PEt₃, resulting in well-defined and reproducible vaporization rates suitable for GaInAs-InP multi-heterostructure growth [1]. In contrast, the Me₃In·PMe₃ adduct was used without zone-refining and achieved only moderate purity levels with background carrier concentrations of (1–2)×10¹⁵ cm⁻³ [2], and Me₃In·NMe₃-derived InP layers showed 77 K mobilities limited to 54,000 cm²/V·s [3].

zone refining adduct purification Me₃In·PEt₃ precursor purity MOCVD

Air-Sensitivity Reduction: Me₃In·PEt₃ vs. Uncoordinated Trimethylindium

Trimethylindium is pyrophoric—it ignites spontaneously upon exposure to air—and reacts violently with water, imposing stringent handling and storage requirements [1]. Adduct formation with triethylphosphine significantly reduces air-sensitivity. The Indian Journal of Chemistry review explicitly states that adducts such as Me₃Ga·PMe₃ and Me₃In·PEt₃ "are less air-sensitive than their components and are easier to handle and purify" [2]. While no quantitative ignition-delay or oxidation-rate data are available in the open literature for direct adduct-vs-alkyl comparison, the qualitative safety differentiation is universally acknowledged across precursor reviews [3].

air-sensitivity pyrophoricity adduct stabilization handling safety precursor storage

Pre-Reaction Suppression: Adduct Protection Against Me₃In–PH₃ Polymer Formation

A well-known problem in InP MOCVD using conventional TMIn is the room-temperature reaction between Me₃In and PH₃, which forms a nonvolatile polymer that deposits on reactor walls and degrades growth reproducibility [1]. UV absorption spectroscopy demonstrated that the adducts Me₃In·PMe₃ and Me₃In·PEt₃ prevent this reaction near room temperature by sequestering the free Me₃In [2]. The adduct dissociates only at elevated temperatures, releasing Me₃In in the hot zone above the substrate where InP growth is desired. For Me₃In·PEt₃ specifically, the low vapor pressure precluded determination of the exact dissociation completion temperature, implying a different (potentially more gradual) release profile compared to the PMe₃ adduct, which dissociates reversibly below 100 °C [2].

pre-reaction adduct protection MOCVD InP growth reactor fouling

Background Carrier Concentration and Reproducibility for Multi-Heterostructure Growth

Me₃In·PEt₃-derived InP layers exhibit background carrier concentrations down to 2 × 10¹⁵ cm⁻³ with good crystallographic quality [1]. This is comparable to the (1–2)×10¹⁵ cm⁻³ achieved with Me₃In·PMe₃ [2], but the PEt₃ adduct uniquely demonstrated composition homogeneity and reproducibility adequate for GaInAs-InP multi-heterostructures [3]. The zone-refined Me₃In·PEt₃ exhibited well-defined vaporization rates, which is critical for maintaining precise quaternary composition control across multiple heterointerfaces in devices such as quantum-well lasers and HEMTs [3]. In contrast, conventional TMIn sources show run-to-run variability with carrier concentrations spanning two orders of magnitude (8×10¹⁴ to 1×10¹⁶ cm⁻³) depending on source quality [4].

background carrier concentration vaporization rate reproducibility heterostructure InP/InGaAs

Optimal Application Scenarios for Trimethyl(triethylphosphine)indium Based on Quantitative Differentiation Evidence


High-Electron-Mobility InP Epitaxial Layers for High-Frequency Transistors (HEMTs) and Photonic Integrated Circuits

When the application demands 77 K electron mobilities exceeding 60,000 cm²/V·s, the zone-refined Me₃In·PEt₃ adduct provides a demonstrated path to 80,000 cm²/V·s in InP and 100,000 cm²/V·s in GaInAs [1]. This mobility advantage over conventional TMIn (55,000 cm²/V·s) and the Me₃In·NMe₃ adduct (54,000 cm²/V·s) directly translates to higher electron velocity and lower parasitic resistance in HEMT channels and faster carrier transit in photodetectors [2]. Procuring zone-refined Me₃In·PEt₃ is therefore indicated where layer purity is the dominant performance lever.

Multi-Heterostructure Growth (InP/GaInAs Quantum Wells, Lasers, and Modulators) Requiring Stringent Composition Control

For device structures comprising multiple InP/GaInAs heterointerfaces—such as quantum-well lasers, electro-absorption modulators, and heterojunction bipolar transistors—the well-defined and reproducible vaporization rates of zone-refined Me₃In·PEt₃ enable consistent quaternary composition and abrupt interfaces across many growth runs [1]. The composition homogeneity specifically validated for this adduct [1] is not demonstrated in the open literature for alternative indium precursors, making Me₃In·PEt₃ the evidence-backed choice for multi-heterostructure production.

MOCVD Facilities Prioritizing Operator Safety and Reduced Engineering Controls for Pyrophoric Precursors

Me₃In·PEt₃ is classed as significantly less air-sensitive than uncoordinated trimethylindium, which is pyrophoric and ignites spontaneously in air [1]. This reduced sensitivity simplifies precursor handling, lowers the engineering burden on glovebox and reactor loading systems, and reduces safety risk during routine maintenance [2]. While exact quantitative ignition data are not available, the qualitative safety advantage is well-established in the precursor review literature and is a critical procurement consideration for facilities operating with constrained safety infrastructure.

R&D and Pilot Production Lines Requiring Long-Term Reactor Cleanliness and Run-to-Run Reproducibility

The adduct structure of Me₃In·PEt₃ suppresses the room-temperature reaction between free Me₃In and PH₃ that forms nonvolatile, reactor-fouling polymer [1]. This pre-reaction avoidance is critical for maintaining reactor cleanliness over extended campaign durations and for achieving the run-to-run reproducibility needed in pilot production and device qualification environments [2]. Procurement of an adduct-stabilized precursor is indicated wherever reactor uptime and minimal particulate-related yield loss are operational priorities.

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